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molecular formula C10H8ClNO4S B1582279 2-Phthalimidoethanesulfonyl chloride CAS No. 4403-36-5

2-Phthalimidoethanesulfonyl chloride

Cat. No. B1582279
M. Wt: 273.69 g/mol
InChI Key: HCPVYBCAYPMANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313312B1

Procedure details

A suspension of taurine (8.0 g, 63.9 mmol) and potassium acetate (6.7 g, 68.3 mmol) in acetic acid was refluxed for 15 min. Phthalic anhydride (10.1 g, 68.4 mmol) was added and the solution was refluxed for 3 h. The reaction was cooled to room temperature and the solid was filtered off, washed with cold acetic acid and dried under vacuum at 100° C. to give a white solid. The solid (14.3 g, 54.7 mmol) was suspended in toluene (50 ml) and phosphorus pentachloride (8.12 g, 39.0 mmol) was added under nitrogen. The reaction mixture was heated under reflux for 1 h. Further phosphorus pentachloride (8.12 g, 39.0 mmol) was added and the reaction mixture was refluxed for 2.5 h. The brownish solution was decanted from the small amount of solid formed and then concentrated in vacuo, the residue was poured onto ice:water (50:50, lOOmIl) and filtered. The solid was dried for 16 h in vacuo at 45° C. to give a pale brown solid (6.4 g, 34%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
8.12 g
Type
reactant
Reaction Step Four
Quantity
8.12 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=O)=[O:5].C([O-])(=O)C.[K+].[C:13]1(=O)[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.P(Cl)(Cl)(Cl)(Cl)[Cl:25]>C(O)(=O)C.C1(C)C=CC=CC=1>[O:17]=[C:16]1[C:15]2[C:14](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:13](=[O:18])[N:1]1[CH2:2][CH2:3][S:4]([Cl:25])(=[O:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
potassium acetate
Quantity
6.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
solid
Quantity
14.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
8.12 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
8.12 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with cold acetic acid
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 100° C.
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The brownish solution was decanted from the small amount of solid
CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured onto ice:water (50:50, lOOmIl)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was dried for 16 h in vacuo at 45° C.
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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